molecular formula C14H21ClN2O B1667578 Aptocaine hydrochloride CAS No. 19281-32-4

Aptocaine hydrochloride

Cat. No.: B1667578
CAS No.: 19281-32-4
M. Wt: 268.78 g/mol
InChI Key: JUSHHIAJHXVGRP-UHFFFAOYSA-N
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Description

Aptocaine hydrochloride is a local anesthetic compound used primarily in medical and dental procedures to numb specific areas of the body. It is known for its effectiveness in blocking nerve signals, thereby providing pain relief during surgical and dental procedures. This compound is a synthetic organic compound and is part of the amino ester group of local anesthetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aptocaine hydrochloride involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility in water.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Aptocaine hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various electrophiles can be used to facilitate substitution reactions at the amino group.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Aptocaine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and substitution reactions.

    Biology: Employed in studies involving nerve signal transmission and pain pathways.

    Medicine: Extensively used as a local anesthetic in dental and surgical procedures.

    Industry: Utilized in the formulation of various pharmaceutical products due to its anesthetic properties.

Mechanism of Action

Aptocaine hydrochloride exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation and propagation of action potentials, thereby blocking nerve signal transmission and providing localized pain relief. The compound is metabolized primarily by plasma esterases into para-aminobenzoic acid and 2-diethylaminoethanol, which are then excreted by the kidneys.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific ester structure, which influences its pharmacokinetic properties and duration of action. Unlike lidocaine and mepivacaine, which are amide-based anesthetics, this compound is metabolized more rapidly due to its ester linkage, resulting in a shorter duration of action. This makes it particularly useful in procedures requiring short-term anesthesia.

Properties

IUPAC Name

N-(2-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16;/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSHHIAJHXVGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940955
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19281-32-4
Record name 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19281-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-N-(o-tolyl)pyrrolidine-1-acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APTOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8QZQ3Y7GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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